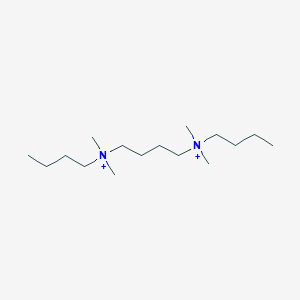
N~1~,N~4~-Dibutyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium is a quaternary ammonium compound with the molecular formula C16H36N2. This compound is known for its unique structure, which includes two butyl groups and four methyl groups attached to a 1,4-butanediamine backbone. It is used in various chemical and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium typically involves the alkylation of N,N,N’,N’-tetramethyl-1,4-butanediamine with butyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The reaction conditions usually include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or acetonitrile
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous addition of N,N,N’,N’-tetramethyl-1,4-butanediamine and butyl halides into the reactor
- Use of a base to maintain the pH
- Efficient mixing and heat exchange to maintain the desired temperature
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The quaternary ammonium groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Sodium hydroxide in aqueous solution, temperature around 25-50°C.
Major Products
Oxidation: Formation of N,N’-dibutyl-N,N’-dimethyl-1,4-butanediamine and other oxidized derivatives.
Reduction: Formation of N,N’-dibutyl-N,N’-dimethyl-1,4-butanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.
Wirkmechanismus
The mechanism of action of N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
Uniqueness
N,N’-Dibutyl-N,N,N’,N’-tetramethyl-1,4-butanediaminium is unique due to the presence of butyl groups, which enhance its hydrophobicity and amphiphilic properties. This makes it more effective in disrupting cell membranes and interacting with hydrophobic regions of proteins compared to its analogs with shorter alkyl chains.
Eigenschaften
CAS-Nummer |
765267-15-0 |
|---|---|
Molekularformel |
C16H38N2+2 |
Molekulargewicht |
258.49 g/mol |
IUPAC-Name |
butyl-[4-[butyl(dimethyl)azaniumyl]butyl]-dimethylazanium |
InChI |
InChI=1S/C16H38N2/c1-7-9-13-17(3,4)15-11-12-16-18(5,6)14-10-8-2/h7-16H2,1-6H3/q+2 |
InChI-Schlüssel |
LNSQWAVNEITNDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](C)(C)CCCC[N+](C)(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


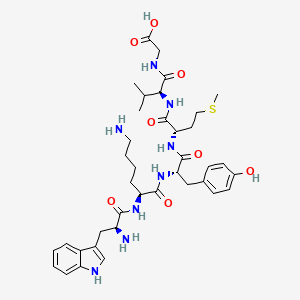
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
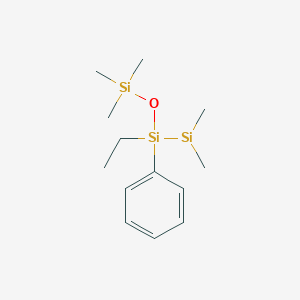
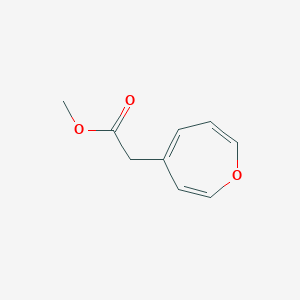
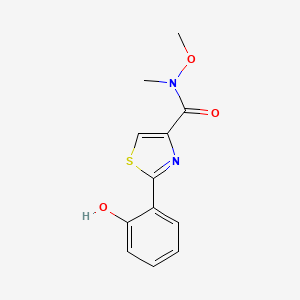
![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
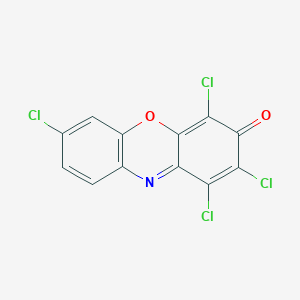

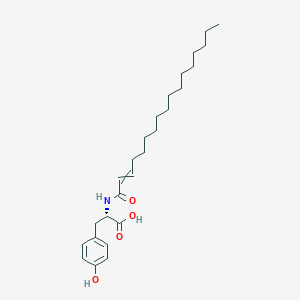

![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
